molecular formula C8H6ClF3 B2721454 5-(2-Chloroethyl)-1,2,3-trifluorobenzene CAS No. 1260853-52-8

5-(2-Chloroethyl)-1,2,3-trifluorobenzene

Cat. No.: B2721454
CAS No.: 1260853-52-8
M. Wt: 194.58
InChI Key: SNEDJNKDKPXTTC-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and three fluorine atoms at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,2,3-trifluorobenzene typically involves the introduction of the 2-chloroethyl group onto a trifluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2,3-trifluorobenzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-(2-azidoethyl)-1,2,3-trifluorobenzene or 5-(2-mercaptoethyl)-1,2,3-trifluorobenzene.

    Oxidation: Formation of 5-(2-hydroxyethyl)-1,2,3-trifluorobenzene.

    Reduction: Formation of 5-(2-ethyl)-1,2,3-trifluorobenzene.

Scientific Research Applications

5-(2-Chloroethyl)-1,2,3-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with cellular components through its chloroethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. The trifluorobenzene ring can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoethyl)-1,2,3-trifluorobenzene
  • 5-(2-Iodoethyl)-1,2,3-trifluorobenzene
  • 5-(2-Chloroethyl)-1,2,4-trifluorobenzene

Uniqueness

5-(2-Chloroethyl)-1,2,3-trifluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to other isomers or halogenated derivatives. The presence of the chloroethyl group also provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(2-chloroethyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEDJNKDKPXTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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